(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate
Description
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-yl)carbamate is a chiral carbamate derivative characterized by a pentan-2-yl backbone substituted with a methoxy(methyl)amino group at the 1-position and a benzyl carbamate moiety at the 2-position. This compound is primarily utilized in medicinal chemistry as an intermediate in the synthesis of enzyme inhibitors, such as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which are relevant to anti-inflammatory therapies . Its stereochemistry (S-configuration) and functional groups contribute to its biological activity and synthetic versatility.
Properties
IUPAC Name |
benzyl N-[1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-4-8-13(14(18)17(2)20-3)16-15(19)21-11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXIJCWVDGXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate typically involves the carbamoylation of primary, secondary, and aromatic amines. One common method is the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of catalysts like Fe2O3, Fe2O3/SiO2, or Fe2O3/CoO/NiO/SiO2 . This phosgene-free synthesis route is environmentally benign and provides a high yield of the desired carbamate ester. Industrial production methods often employ similar catalytic processes to ensure efficiency and sustainability.
Chemical Reactions Analysis
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy(methyl)amino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction often leads to conformational changes in the target molecules, affecting their function. The compound’s ability to permeate cell membranes enhances its bioavailability and efficacy .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s core structure shares similarities with several derivatives, differing primarily in substituents on the pentan-2-yl chain or carbamate group. Key analogs include:
Key Observations :
- Aromatic/Electrophilic Substituents : Compounds with bromophenyl (91) or hydroxycarbamoyl (5) groups exhibit altered binding affinities due to steric or electronic effects, influencing target selectivity .
- Hybrid Structures: Thiazole-pyrrolidinone hybrids (27a) demonstrate expanded pharmacological profiles, likely targeting multiple enzyme classes .
Comparison :
Physicochemical Properties
Limited data are available for the target compound, but inferences can be made from analogs:
Gaps in Data :
- Boiling points and detailed solubility parameters are often unreported, highlighting a need for further characterization .
Biological Activity
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, also known by its CAS number 109075-73-2, is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H24N2O4
- Molar Mass : 308.37 g/mol
- Density : 1.108 g/cm³ (predicted)
- pKa : 10.98 (predicted)
The compound is believed to exert its effects through modulation of specific biological pathways, potentially interacting with various receptors or enzymes involved in cellular signaling. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence pathways related to inflammation and immune response.
Anticancer Properties
Research indicates that (S)-Benzyl carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in leukemia cells, suggesting their potential utility as chemotherapeutic agents.
Immunomodulatory Effects
In addition to anticancer activity, (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate has been investigated for its immunomodulatory properties. It appears to enhance the activity of immune effector cells, such as T cells and natural killer (NK) cells, which are critical in the body's defense against tumors and infections .
Study 1: Cytotoxicity Against Leukemia Cells
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several carbamate derivatives on human leukemia cell lines. The results indicated that (S)-Benzyl carbamate exhibited significant growth inhibition and induced apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Control | - | - |
| (S)-Benzyl Carbamate | 15 ± 3 | Caspase activation |
Study 2: Immunomodulation in Animal Models
In an animal model study focusing on tumor growth inhibition, administration of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate resulted in enhanced NK cell activity and reduced tumor size compared to controls. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 10 |
| Carbamate Group | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
